[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride
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Overview
Description
[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, featuring a dimethylamino group attached to one of the phenyl rings. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]-phenylmethanone typically involves the reaction of benzoyl chloride with dimethylaniline in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction proceeds as follows:
C6H5COCl+C6H5N(CH3)2AlCl3C6H5COC6H4N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of [4-(Dimethylamino)phenyl]-phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
[4-(Dimethylamino)phenyl]-phenylmethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]-phenylmethanone involves its interaction with molecular targets through various pathways:
Photoinitiation: Upon exposure to light, the compound generates reactive radicals that initiate polymerization reactions.
Fluorescence: The dimethylamino group enhances the compound’s fluorescence properties, making it useful as a fluorescent probe.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the dimethylamino group, resulting in different chemical and physical properties.
4-Aminobenzophenone: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and applications.
Michler’s Ketone: A bis(dimethylamino) derivative of benzophenone, used as a dye intermediate.
Uniqueness
[4-(Dimethylamino)phenyl]-phenylmethanone is unique due to its specific functional groups, which confer distinct photochemical and fluorescent properties. These characteristics make it particularly valuable in applications requiring light-induced reactions and fluorescence-based detection .
Properties
CAS No. |
93052-55-2 |
---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12;/h3-11H,1-2H3;1H |
InChI Key |
JZINRUXVFVKTPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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